N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride
Description
N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S.ClH/c1-25-14-16-3-2-4-18(11-16)20(24)23(13-17-5-10-26-15-17)19-12-21(19)6-8-22-9-7-21;/h2-5,10-11,15,19,22H,6-9,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBQAHEFFQJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N(CC2=CSC=C2)C3CC34CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.
Functional Group Introduction: The methoxymethyl and thiophen-3-ylmethyl groups are introduced through nucleophilic substitution reactions, often using reagents like methoxymethyl chloride and thiophen-3-ylmethyl bromide.
Amide Bond Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the amide bond or the spirocyclic nitrogen, potentially leading to secondary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Secondary amines or reduced amide derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
N-(6-azaspiro[2
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting neurological or inflammatory conditions.
Industry: Utilized in the development of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The spirocyclic structure may allow for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)benzamide: Lacks the thiophen-3-ylmethyl group, potentially altering its biological activity.
N-(6-azaspiro[2.5]octan-2-yl)-N-(thiophen-3-ylmethyl)benzamide: Lacks the methoxymethyl group, which may affect its solubility and reactivity.
N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(phenylmethyl)benzamide: Substitutes the thiophen-3-ylmethyl group with a phenylmethyl group, potentially changing its interaction with biological targets.
Uniqueness: The combination of the spirocyclic core, methoxymethyl, and thiophen-3-ylmethyl groups in N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride provides a unique set of chemical properties and potential biological activities, distinguishing it from similar compounds.
This detailed overview should provide a comprehensive understanding of N-(6-azaspiro[25]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
